

Butoxybenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butoxybenzene**

Cat. No.: **B075284**

[Get Quote](#)

An In-depth Technical Whitepaper on **Butoxybenzene** (CAS No: 1126-79-0)

Abstract

This technical guide provides a detailed overview of **butoxybenzene**, a significant chemical intermediate in various fields, including organic synthesis and materials science. With a focus on its applications in research and drug development, this document consolidates essential data on its physicochemical properties, spectroscopic profile, and established experimental protocols for its synthesis and functionalization. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, offering structured data, detailed methodologies, and visual representations of relevant chemical and biological processes.

Core Chemical and Physical Properties

Butoxybenzene, also known as n-butyl phenyl ether, is an organic compound with the chemical formula C₁₀H₁₄O.^[1] It is a colorless liquid at room temperature and is characterized by its utility as a solvent and a synthetic intermediate.^[2] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	1126-79-0 [1]
Molecular Formula	C10H14O [1]
Molecular Weight	150.22 g/mol [1] [3]
IUPAC Name	Butoxybenzene [1]
Synonyms	n-Butyl phenyl ether, Phenyl butyl ether, 1-Phenoxybutane [1]
Canonical SMILES	CCCCOC1=CC=CC=C1 [1]
InChI Key	YFNONBGXNFCTMM-UHFFFAOYSA-N [1]

Table 2: Physicochemical Properties

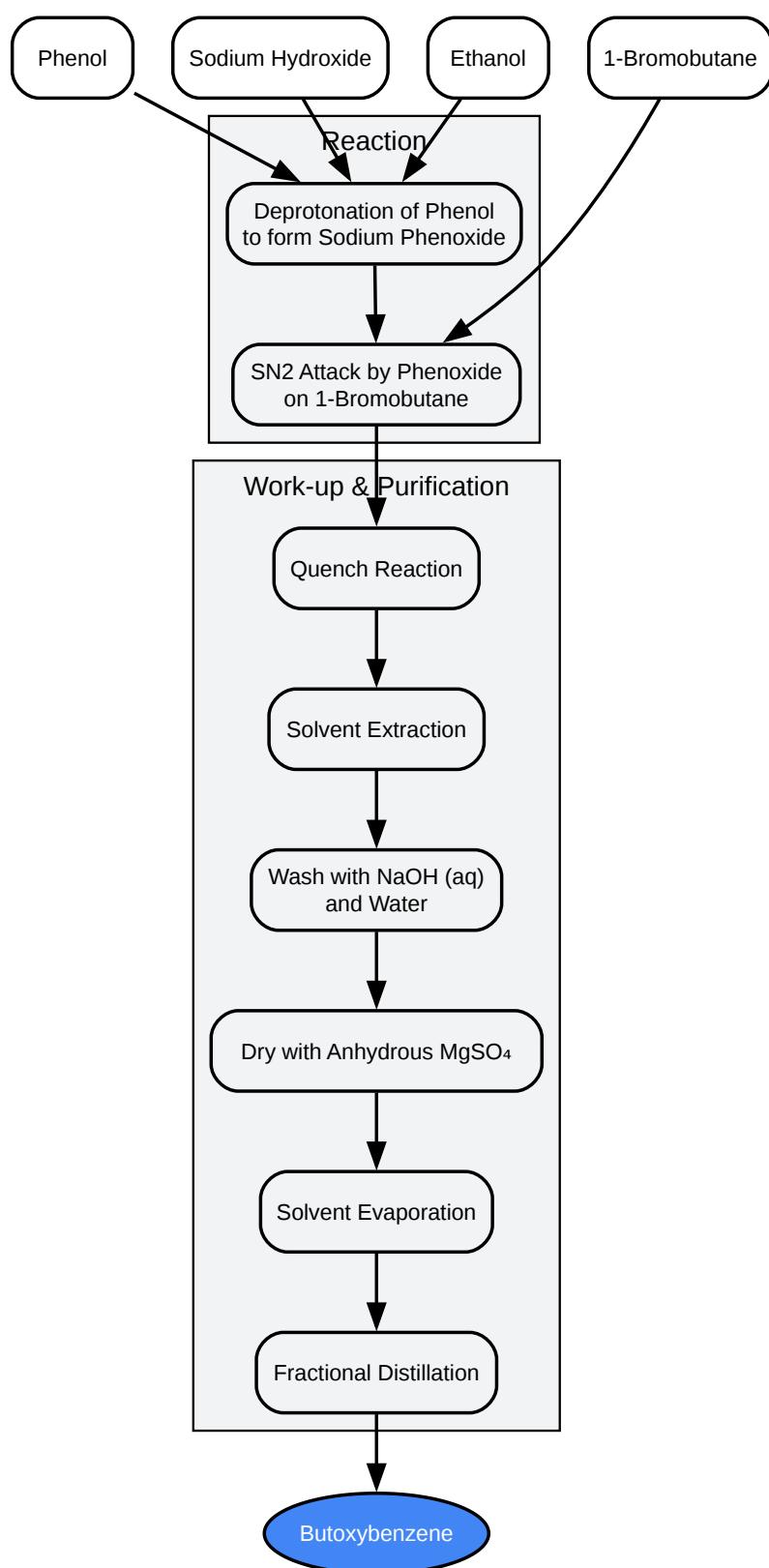
Property	Value
Appearance	Clear, colorless liquid [4]
Melting Point	-19 °C [4]
Boiling Point	210.3 °C [4]
Density	0.935 g/mL at 25 °C [4]
Flash Point	82 °C (180 °F) [4]
Refractive Index (n _{20/D})	1.497 [4]
Water Solubility	36.6 mg/L at 20 °C

Spectroscopic Data Summary

The structural elucidation of **butoxybenzene** is supported by various spectroscopic techniques. A summary of its characteristic spectral data is presented below.

Table 3: Spectroscopic Data for Butoxybenzene

Technique	Key Data / Peaks (m/z or cm ⁻¹) / Chemical Shifts (ppm)
Mass Spectrometry (MS)	Molecular Ion (M ⁺): 150. Key Fragments: 94, 41, 39, 29.[3][5]
Infrared (IR) Spectroscopy	C-O-C stretch (~1245 cm ⁻¹), Aromatic C-H stretch (>3000 cm ⁻¹), Aliphatic C-H stretch (<3000 cm ⁻¹), Aromatic C=C bends (~1600, 1500 cm ⁻¹).[6][7][8]
¹ H NMR (Proton NMR)	Aromatic protons (~6.8-7.3 ppm), -OCH ₂ - protons (~3.9 ppm, triplet), -CH ₂ - protons (~1.7 ppm, quintet), -CH ₂ - protons (~1.4 ppm, sextet), -CH ₃ protons (~0.9 ppm, triplet).[9][10]
¹³ C NMR (Carbon NMR)	Aromatic carbons (~114, 120, 129, 159 ppm), -OCH ₂ - carbon (~67 ppm), -CH ₂ - carbons (~19, 31 ppm), -CH ₃ carbon (~14 ppm).[11][12]


Experimental Protocols

Detailed methodologies for the synthesis and functionalization of **butoxybenzene** are crucial for its practical application in research and development.

Synthesis of Butoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. This protocol details the synthesis of **butoxybenzene** from phenol and a butyl halide.

Workflow for Williamson Ether Synthesis of **Butoxybenzene**

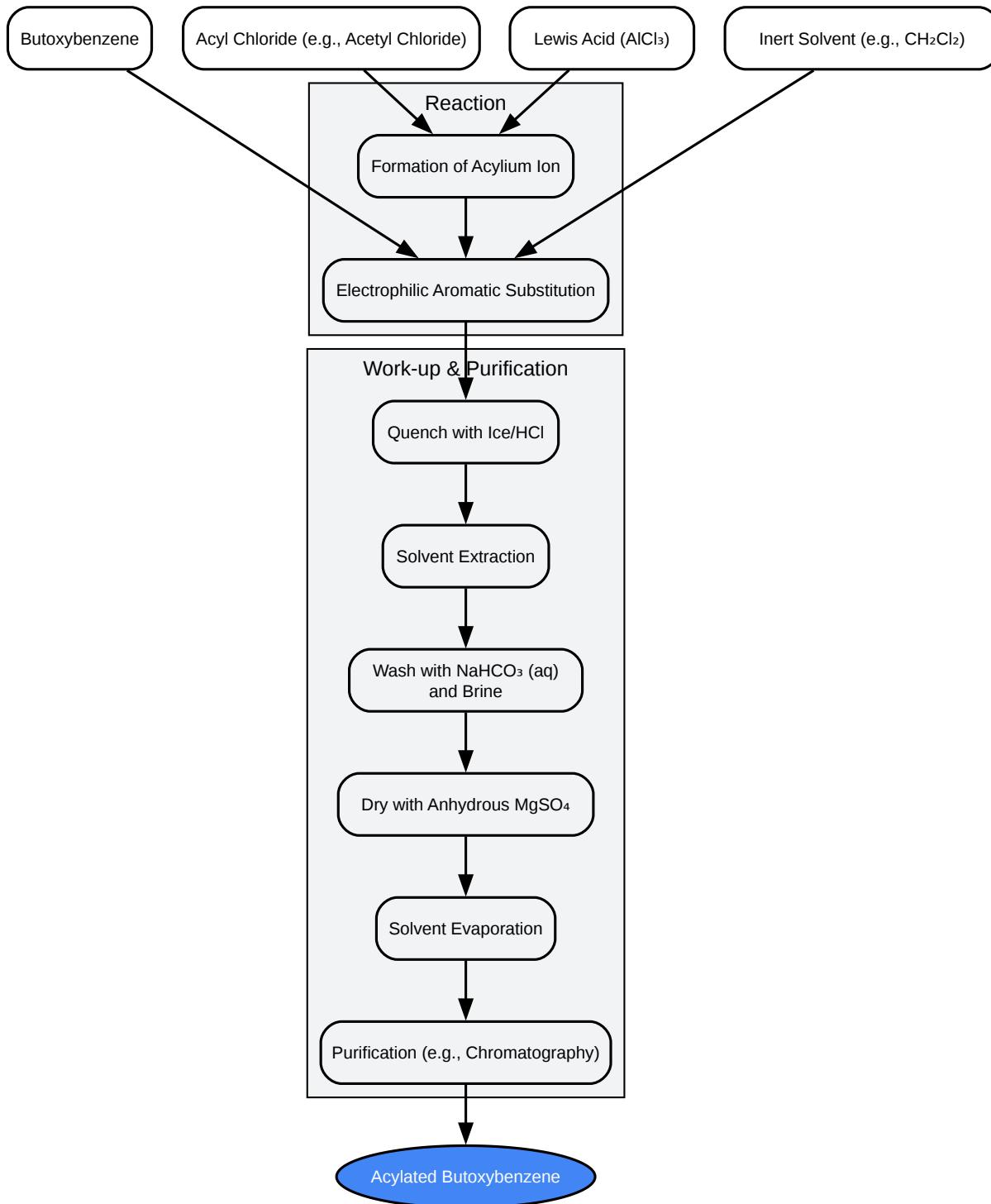
[Click to download full resolution via product page](#)

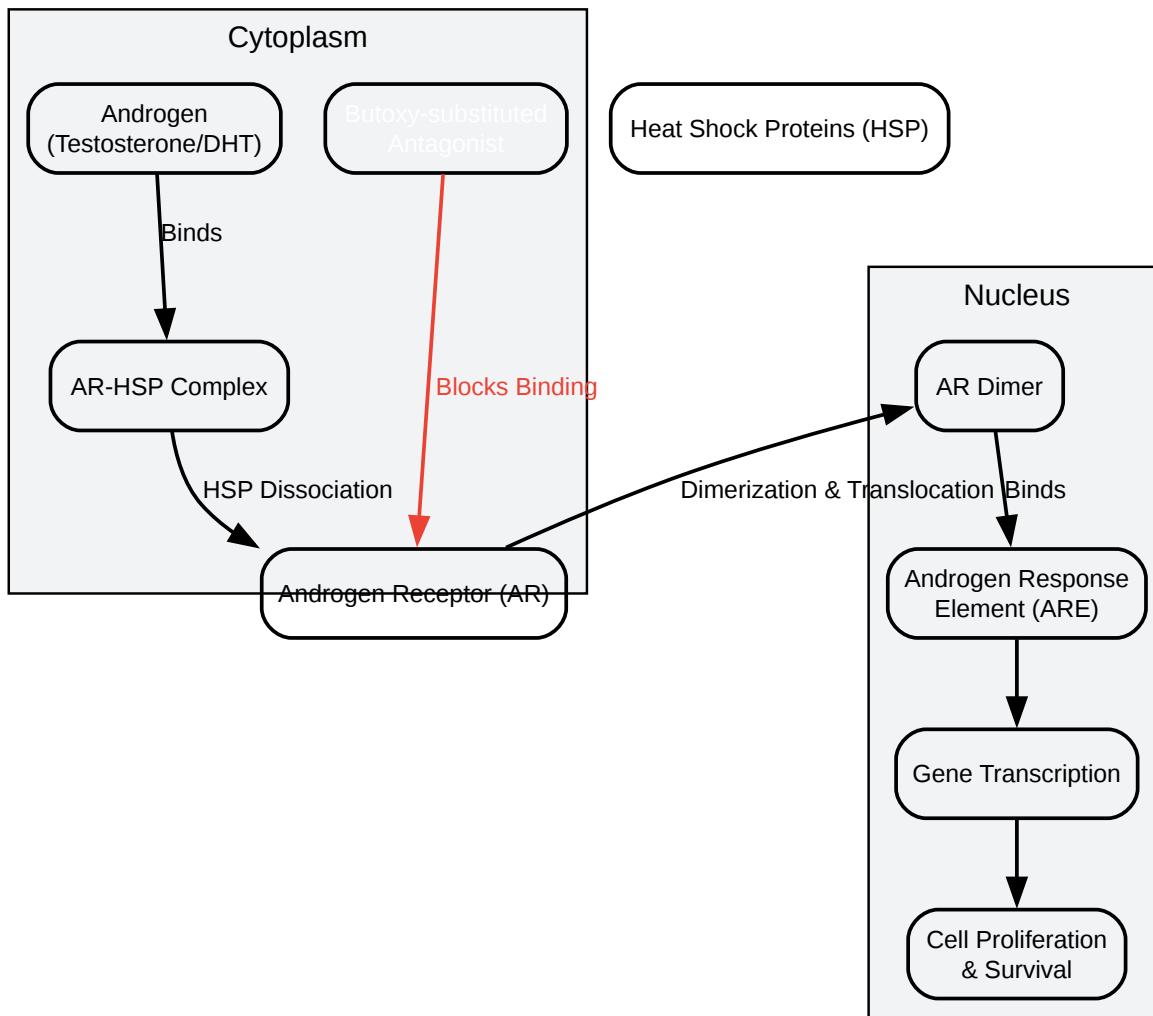
Caption: Workflow for the synthesis of **butoxybenzene**.

Materials and Reagents:

- Phenol
- 1-Bromobutane (or 1-Iodobutane)
- Sodium metal or Sodium Hydroxide
- Absolute Ethanol
- Diethyl ether
- 5% Sodium Hydroxide solution
- Saturated sodium chloride solution (brine)
- Anhydrous calcium chloride or magnesium sulfate

Procedure:


- Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve 0.25 gram-equivalents of metallic sodium in 300 mL of absolute ethanol. This should be done under an inert atmosphere (e.g., nitrogen or argon).
- Formation of Sodium Phenoxide: To the sodium ethoxide solution, add a solution of phenol (1 equivalent) dissolved in a minimal amount of absolute ethanol.
- Nucleophilic Substitution: Add 1-bromobutane (1.1 equivalents) to the reaction mixture.
- Reaction: Heat the mixture to reflux with constant stirring for approximately 5 hours, ensuring the exclusion of moisture.
- Work-up:
 - After cooling, distill off the majority of the ethanol.
 - Pour the cooled residue into 100 mL of 5% aqueous sodium hydroxide solution.


- Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.
- Combine the organic extracts and wash them with water and then with brine.
- Purification:
 - Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
 - Filter to remove the drying agent.
 - Remove the diethyl ether by rotary evaporation.
 - Purify the crude **butoxybenzene** by fractional distillation under reduced pressure.[4]

Functionalization via Friedel-Crafts Acylation

Butoxybenzene can be functionalized through electrophilic aromatic substitution reactions like Friedel-Crafts acylation. This is a key step in using **butoxybenzene** as an intermediate for more complex molecules, such as aryl-keto amino acids, which are of interest in drug development.[1][13]

General Workflow for Friedel-Crafts Acylation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Butoxybenzene(1126-79-0) MS [m.chemicalbook.com]

- 3. Butyl phenyl ether | C₁₀H₁₄O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butoxybenzene | 1126-79-0 [chemicalbook.com]
- 5. Benzene, butoxy- [webbook.nist.gov]
- 6. Benzene, butoxy- [webbook.nist.gov]
- 7. Benzene, butoxy- [webbook.nist.gov]
- 8. Benzene, butoxy- [webbook.nist.gov]
- 9. Butoxybenzene(1126-79-0) 1H NMR spectrum [chemicalbook.com]
- 10. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 1H NMR spectrum [chemicalbook.com]
- 11. Butoxybenzene(1126-79-0) 13C NMR [m.chemicalbook.com]
- 12. Butylbenzene(104-51-8) 13C NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Butoxybenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075284#butoxybenzene-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com